molecular formula C14H9ClF3NO2 B6311379 (4-Nitrophenyl)-(2'-chloro-5'-trifluoromethylphenyl)methane CAS No. 2088945-49-5

(4-Nitrophenyl)-(2'-chloro-5'-trifluoromethylphenyl)methane

Cat. No.: B6311379
CAS No.: 2088945-49-5
M. Wt: 315.67 g/mol
InChI Key: XQRVPLFPWOWIPA-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is an organic compound that features both nitro and chloro substituents on a phenyl ring, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzyl chloride with 2-chloro-5-trifluoromethylbenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (4-aminophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of these derivatives.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

Industry

In the industrial sector, (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: Similar in structure but lacks the trifluoromethyl group.

    2-Chloro-5-trifluoromethylbenzene: Similar in structure but lacks the nitro group.

    4-Nitrophenyl cyclopropylcarbamate: Contains a cyclopropyl group instead of the phenylmethane structure.

Uniqueness

(4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is unique due to the combination of nitro, chloro, and trifluoromethyl substituents on the phenyl rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-2-[(4-nitrophenyl)methyl]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-13-6-3-11(14(16,17)18)8-10(13)7-9-1-4-12(5-2-9)19(20)21/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVPLFPWOWIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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